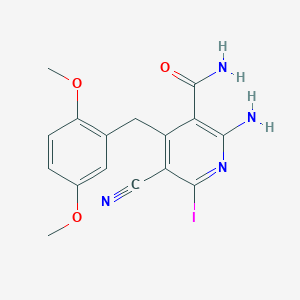
2-Amino-5-cyano-4-(2,5-dimethoxybenzyl)-6-iodopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-5-CYANO-4-(2,5-DIMETHOXYBENZYL)-6-IODONICOTINAMIDE is a complex organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of an amino group, a cyano group, a dimethoxybenzyl group, and an iodine atom attached to a nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-CYANO-4-(2,5-DIMETHOXYBENZYL)-6-IODONICOTINAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinamide Core: The initial step involves the synthesis of the nicotinamide core through a series of condensation reactions.
Introduction of Functional Groups: The amino, cyano, and dimethoxybenzyl groups are introduced through nucleophilic substitution reactions.
Iodination: The final step involves the iodination of the nicotinamide core using iodine or iodinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-CYANO-4-(2,5-DIMETHOXYBENZYL)-6-IODONICOTINAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the iodine and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) and various nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted nicotinamide derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-AMINO-5-CYANO-4-(2,5-DIMETHOXYBENZYL)-6-IODONICOTINAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-AMINO-5-CYANO-4-(2,5-DIMETHOXYBENZYL)-6-IODONICOTINAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-5-CYANO-4-(2,5-DIMETHOXYBENZYL)-6-BROMONICOTINAMIDE
- 2-AMINO-5-CYANO-4-(2,5-DIMETHOXYBENZYL)-6-CHLORONICOTINAMIDE
- 2-AMINO-5-CYANO-4-(2,5-DIMETHOXYBENZYL)-6-FLUORONICOTINAMIDE
Uniqueness
The uniqueness of 2-AMINO-5-CYANO-4-(2,5-DIMETHOXYBENZYL)-6-IODONICOTINAMIDE lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and may also affect its interaction with biological targets.
Properties
Molecular Formula |
C16H15IN4O3 |
|---|---|
Molecular Weight |
438.22 g/mol |
IUPAC Name |
2-amino-5-cyano-4-[(2,5-dimethoxyphenyl)methyl]-6-iodopyridine-3-carboxamide |
InChI |
InChI=1S/C16H15IN4O3/c1-23-9-3-4-12(24-2)8(5-9)6-10-11(7-18)14(17)21-15(19)13(10)16(20)22/h3-5H,6H2,1-2H3,(H2,19,21)(H2,20,22) |
InChI Key |
YBHIUNUOJGAJAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC2=C(C(=NC(=C2C(=O)N)N)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(naphthalen-2-yloxy)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11042239.png)
![N-(3-chloro-4-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11042240.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11042250.png)
![1-[3-({1-Phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)propyl]pyrrolidin-2-one](/img/structure/B11042259.png)
![ethyl [(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11042271.png)
![6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042276.png)
![5-(4-iodophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11042277.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11042287.png)
![(5Z)-5-[6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11042294.png)
![N-[7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B11042297.png)
![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11042303.png)
![5-(4-chlorophenyl)-6-(3-methoxyphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11042315.png)
![4,9-Dimethoxy-8-(4-methoxyphenyl)-5,6,7,8-tetrahydronaphtho[2,3-d][1,3]dioxol-6-ol](/img/structure/B11042317.png)
![ethyl [4-(3-amino-1-{2-[(2-fluorobenzyl)oxy]phenyl}-3-oxopropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11042320.png)
